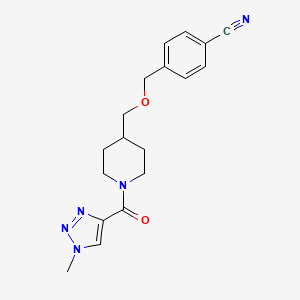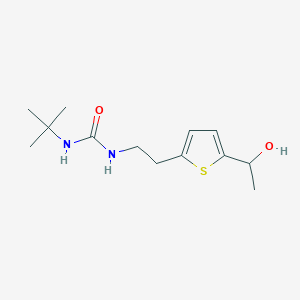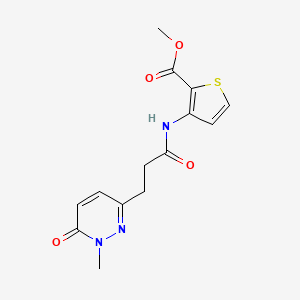![molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0](/img/no-structure.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide, as part of the quinazolinone family, has been explored for various applications in scientific research due to its interesting chemical structure. Quinazolinones are known for their 'privileged' pharmacophore status due to their significant biological activities, including anticancer and antimicrobial effects. In a study by Mikra et al. (2022), eleven 3-amino-2-methyl-quinazolin-4(3H)-ones, related to the target compound, were synthesized using an efficient tandem microwave-assisted green process. These compounds demonstrated photo-activity towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antitumor and Anticonvulsant Activities
The antitumor activity of quinazolinone derivatives has been a subject of research, as demonstrated by Al-Suwaidan et al. (2016), who synthesized and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones. Some of these compounds showed remarkable broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016). Additionally, El Kayal et al. (2022) explored the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, revealing their affinity to GABAergic biotargets and potential in managing convulsive disorders (El Kayal et al., 2022).
Antimicrobial and Pesticidal Properties
Quinazolinone derivatives also exhibit antimicrobial and pesticidal properties. A study by Hassanzadeh et al. (2019) on quinazolinone-1,3,4-oxadiazole conjugates showed significant cytotoxic activity against HeLa cell lines, suggesting their potential in antimicrobial applications (Hassanzadeh et al., 2019). Misra and Gupta (1982) synthesized quinazolin-4-one derivatives with notable antibacterial and insecticidal activities, further expanding the scope of quinazolinones in pest control and antimicrobial research (Misra & Gupta, 1982).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide' involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with N-ethyl-N-(3-methylphenyl)propan-1-amine followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-3-cyano-4(3H)-quinazolinone", "N-ethyl-N-(3-methylphenyl)propan-1-amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyano-4(3H)-quinazolinone in methanol and add triethylamine. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add N-ethyl-N-(3-methylphenyl)propan-1-amine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the resulting product and wash with diethyl ether. Dry the product under vacuum.", "Step 4: Dissolve the product in acetic anhydride and add triethylamine. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes at room temperature.", "Step 7: Filter the resulting product and wash with water. Dry the product under vacuum.", "Step 8: Recrystallize the product from a mixture of methanol and water to obtain the final compound." ] } | |
Número CAS |
896382-04-0 |
Fórmula molecular |
C22H26N4O3 |
Peso molecular |
394.475 |
Nombre IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
Clave InChI |
VJFWITATCDSOAW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)


![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)




![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)
![N-(cyanomethyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2604443.png)
